2-Benzyl-2-phenylhexanoic acid 2-Benzyl-2-phenylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 2955-43-3
VCID: VC20662663
InChI: InChI=1S/C19H22O2/c1-2-3-14-19(18(20)21,17-12-8-5-9-13-17)15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol

2-Benzyl-2-phenylhexanoic acid

CAS No.: 2955-43-3

Cat. No.: VC20662663

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-phenylhexanoic acid - 2955-43-3

Specification

CAS No. 2955-43-3
Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
IUPAC Name 2-benzyl-2-phenylhexanoic acid
Standard InChI InChI=1S/C19H22O2/c1-2-3-14-19(18(20)21,17-12-8-5-9-13-17)15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,20,21)
Standard InChI Key AWAOIGUKCPMZAO-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

2-Benzyl-2-phenylhexanoic acid (IUPAC name: 2-(benzyl)-2-phenylhexanoic acid) features a six-carbon aliphatic chain (hexanoic acid) with two aromatic substituents—a benzyl group (C₆H₅CH₂) and a phenyl group (C₆H₅)—attached to the second carbon. Its molecular formula is C₁₉H₂₂O₂, with a molecular weight of 294.38 g/mol (calculated using atomic masses from ). The compound’s structure introduces steric hindrance due to the bulky aromatic groups, which influences its reactivity and physical properties.

Key Structural Features:

  • Carboxylic Acid Group: The terminal -COOH group enables hydrogen bonding and salt formation.

  • Aromatic Substituents: The benzyl and phenyl groups contribute to lipophilicity and potential π-π interactions.

  • Chirality: The second carbon is a stereogenic center, suggesting the existence of enantiomers.

Spectroscopic Data (Hypothetical)

While experimental spectra for 2-benzyl-2-phenylhexanoic acid are unavailable, analogs such as 2-phenylhexanoic acid ( ) and 6-phenylhexanoic acid ( ) provide reference points:

Property2-Phenylhexanoic Acid 6-Phenylhexanoic Acid Inferred for 2-Benzyl-2-phenylhexanoic Acid
Molecular FormulaC₁₂H₁₆O₂C₁₂H₁₆O₂C₁₉H₂₂O₂
Molecular Weight192.25 g/mol192.26 g/mol294.38 g/mol
Boiling PointNot reportedNot reported~300–320°C (estimated)
SolubilityLow in water, high in org.Low in waterLow aqueous solubility

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of 2-benzyl-2-phenylhexanoic acid may involve multi-step strategies, leveraging methodologies from related compounds:

Route 1: Friedel-Crafts Alkylation Followed by Oxidation

  • Friedel-Crafts Alkylation: React hexanoic acid chloride with benzene derivatives in the presence of AlCl₃ to introduce aromatic groups.

  • Grignard Reaction: Use benzylmagnesium bromide to add the benzyl group to a ketone intermediate.

  • Oxidation: Convert intermediate alcohols to carboxylic acids using Jones reagent or KMnO₄ .

Route 2: Diastereoselective Synthesis

Employ asymmetric catalysis to control stereochemistry at the second carbon, as demonstrated in β-lactone syntheses . For example, Mitsunobu reactions or chiral auxiliaries could enforce enantiomeric purity.

Reactivity Profile

  • Acid-Base Reactions: The carboxylic acid group can form salts with bases (e.g., NaOH → sodium 2-benzyl-2-phenylhexanoate).

  • Esterification: Reacts with alcohols to yield esters, useful in prodrug design.

  • Decarboxylation: Thermal decomposition may yield branched hydrocarbons under acidic conditions.

Biological and Industrial Applications

Hypothetical Pharmacological Relevance

Structurally similar compounds, such as N-acylethanolamides , exhibit anti-inflammatory and analgesic properties by modulating lipid-mediated signaling pathways. 2-Benzyl-2-phenylhexanoic acid could serve as:

  • A peroxisome proliferator-activated receptor (PPAR) modulator, given the affinity of branched carboxylic acids for nuclear receptors .

  • An enzyme inhibitor, leveraging its aromatic groups to interact with hydrophobic enzyme pockets (e.g., fatty acid amide hydrolase) .

Industrial Applications

  • Surfactants: The amphiphilic structure (hydrophobic aromatics + hydrophilic -COOH) suggests potential as a nonionic surfactant.

  • Polymer Additives: As a plasticizer or stabilizer in polyesters, analogous to phthalate derivatives.

Research Gaps and Future Directions

Despite its theoretical interest, 2-benzyl-2-phenylhexanoic acid remains understudied. Critical research priorities include:

  • Synthetic Optimization: Developing cost-effective, stereoselective routes.

  • Biological Screening: Assessing toxicity, bioavailability, and therapeutic potential.

  • Physicochemical Studies: Measuring melting points, solubility, and stability under varying conditions.

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